N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

P2X3 Purinoceptor Pain Neurogenic Inflammation

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-81-2) is a synthetic small molecule featuring a 1,3-thiazole core, a 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety, and a 4-tert-butylphenyl substituent. It belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides, a chemotype described in patent literature as P2X3 purinoceptor inhibitors with potential applications in neurogenic disorders.

Molecular Formula C24H23N3O3S
Molecular Weight 433.53
CAS No. 330200-81-2
Cat. No. B2444005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS330200-81-2
Molecular FormulaC24H23N3O3S
Molecular Weight433.53
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
InChIInChI=1S/C24H23N3O3S/c1-24(2,3)17-8-4-15(5-9-17)19-14-31-23(25-19)26-22(30)16-6-10-18(11-7-16)27-20(28)12-13-21(27)29/h4-11,14H,12-13H2,1-3H3,(H,25,26,30)
InChIKeyDCHLUILRSUCREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-81-2) Baseline Overview for Scientific Procurement


N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-81-2) is a synthetic small molecule featuring a 1,3-thiazole core, a 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety, and a 4-tert-butylphenyl substituent. It belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides, a chemotype described in patent literature as P2X3 purinoceptor inhibitors with potential applications in neurogenic disorders [1]. Despite being commercially available from multiple vendors, comprehensive pharmacological characterization of this specific compound remains absent from peer-reviewed primary research papers and authoritative public databases such as PubChem and ChEMBL [2].

1
Synthetic small molecule P2X3 receptor probe with a distinct 2,5-dioxopyrrolidin-1-yl motif
2
Enables structure-activity relationship studies beyond sulfonamide-based inhibitors
3
Commercially available chemotype for covalent probe design and CNS penetration research

Why N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide Cannot Be Replaced by a Generic Analog


Within the 1,3-thiazol-2-yl substituted benzamide chemical class, even minor structural modifications produce dramatic shifts in target engagement, selectivity, and functional activity. For example, the presence and position of the 2,5-dioxopyrrolidin-1-yl group on the benzamide ring can alter hydrogen-bonding capacity and electrophilic character, potentially converting a simple P2X3 antagonist into a covalent probe or a dual-target inhibitor [1]. The 4-tert-butylphenyl group at the thiazole 4-position further modulates lipophilicity and steric bulk, parameters known to affect P2X3 receptor subtype selectivity versus P2X2/3 heteromers [2]. These SAR features demand that each analog be treated as a distinct chemical entity for research and procurement purposes; generic inter-substitution risks irreproducible results and wasted resources.

Succinimido vs. sulfonamide functionality

The 2,5-dioxopyrrolidin-1-yl group may alter hydrogen-bonding and electrophilicity, potentially shifting target engagement profile compared to common sulfonamide analogs.

Tert-butylphenyl substitution

4-tert-butylphenyl modulates lipophilicity and steric bulk, parameters that may influence P2X3 subtype selectivity and off-target binding.

SAR sensitivity of benzamide series

Even minor benzamide modifications may convert antagonist behavior to covalent or dual-target inhibition; direct replacement with generic analogs risks irreproducible results.

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide Quantitative Differentiation Evidence


P2X3 Antagonist Activity: Class-Level Potency Benchmarking

No direct P2X3 IC50 value for CAS 330200-81-2 has been publicly disclosed in patents or primary literature. However, the compound is an exemplary member of a 1,3-thiazol-2-yl substituted benzamide series claimed in WO2016091776A1 and US10174016B2 [1]. The structurally related clinical candidate filapixant (a 1,3-thiazol-2-yl benzamide) achieved an IC50 of 7 nM in an intracellular calcium assay at human P2X3, while another analog in the same patent family (BDBM320162) exhibited an IC50 of 5.00 nM [2]. By class-level inference, CAS 330200-81-2 is expected to display single-digit nanomolar P2X3 antagonist potency. The 2,5-dioxopyrrolidin-1-yl substituent distinguishes it from filapixant and may impart differential pharmacokinetics or binding kinetics that require empirical evaluation.

P2X3 Antagonist Potency
Class-level inference
No IC50 reported for CAS 330200-81-2
Filapixant IC50 = 7 nM; BDBM320162 IC50 = 5.00 nM (hP2X3, calcium assay)
Class-level potency inference supports P2X3 screening context
Empirical IC50 and selectivity profiling required for target compound
P2X3 Purinoceptor Pain Neurogenic Inflammation

Structural Differentiation from Closest In-Class Analogs via 2,5-Dioxopyrrolidin-1-yl Substituent

The most distinguishing structural feature of CAS 330200-81-2 is the 2,5-dioxopyrrolidin-1-yl (succinimido) group at the para-position of the benzamide ring. This moiety is absent in prototypical P2X3 inhibitors such as filapixant (which bears a morpholine-sulfonyl group) and many other analogs in the US10174016 patent [1]. The dioxopyrrolidine ring can function as a Michael acceptor in covalent inhibitor design or as a hydrogen-bonding partner to modulate target residence time. In a broader medicinal chemistry context, 2,5-dioxopyrrolidin-1-yl benzamides have been explored as covalent modifiers of cysteine residues and as scaffolds with enhanced metabolic stability relative to ester-containing analogs . Procurement of CAS 330200-81-2 is justified when the research objective requires exploration of electrophilic or hydrogen-bonding SAR space not accessible with the standard sulfonamide or simple benzamide analogs.

Structural Differentiation
Supporting evidence
Contains 2,5-dioxopyrrolidin-1-yl (succinimido) group at benzamide para-position, absent in filapixant and most patent exemplars
Unique electrophilic motif supports covalent probe and bifunctional molecule design
Reactivity and binding kinetics require experimental validation
Structure-Activity Relationship Covalent Inhibitor Design Medicinal Chemistry

Computed Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness

Computational prediction of physicochemical properties provides a quantitative basis for differentiation prior to experimental profiling. The calculated partition coefficient (clogP) of CAS 330200-81-2 is estimated to be approximately 4.5–5.0, which is elevated relative to filapixant (clogP ~2.5–3.5) due to the tert-butylphenyl and dioxopyrrolidinyl groups [1]. Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility. Topological polar surface area (tPSA) for CAS 330200-81-2 is predicted to be ~85–95 Ų, compared to ~115–125 Ų for filapixant, suggesting a shift in the lipophilicity–polarity balance that influences blood-brain barrier penetration and oral absorption [2]. These in silico differences support procurement of the compound when a higher-logP, lower-tPSA P2X3 chemotype is desired for SAR expansion.

Predicted Lipophilicity
In silico prediction
clogP ~4.5–5.0 vs ~2.5–3.5 (filapixant); tPSA ~85–95 vs ~115–125 Ų
Higher lipophilicity supports CNS penetration study context
Experimental brain-to-plasma ratio and ADME data needed
Drug Design Lipophilicity ADME Prediction

Best Research Application Scenarios for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-81-2)


P2X3 Antagonist Lead Optimization and SAR Expansion

Researchers seeking to expand the structure-activity relationship of 1,3-thiazol-2-yl benzamide P2X3 antagonists beyond the sulfonamide-dominated chemical space can procure CAS 330200-81-2 as a key intermediate for synthesizing a focused library. The compound's 2,5-dioxopyrrolidin-1-yl substituent offers a distinct hydrogen-bonding and potential covalent-binding motif not present in filapixant or the majority of US10174016 patent examples [1]. Head-to-head profiling against filapixant in intracellular calcium flux assays and whole-cell patch-clamp electrophysiology will quantify differentiation in potency, kinetics, and selectivity against P2X2/3 heteromers [2].

Covalent Chemical Probe Development for Target Validation

The succinimido (2,5-dioxopyrrolidin-1-yl) group is a well-precedented electrophilic warhead for targeting cysteine residues in kinase and non-kinase targets. CAS 330200-81-2 can serve as a starting scaffold for designing activity-based protein profiling (ABPP) probes targeting P2X3 or off-target proteins in sensory neurons [1]. Procurement is indicated when the experimental goal is to develop a covalent affinity probe for chemoproteomics, a capability not offered by reversible antagonists such as filapixant [2].

In Silico-Guided Compound Selection for CNS Penetration Studies

With a predicted clogP approximately 1.5–2.5 log units higher and a tPSA 20–40 Ų lower than filapixant, CAS 330200-81-2 is a candidate for evaluating the impact of increased lipophilicity on blood-brain barrier penetration in rodent models of central sensitization [1]. Researchers can directly compare brain-to-plasma ratios of this compound versus filapixant to establish quantitative SAR for CNS exposure within the P2X3 antagonist series [2].

Application
Selection Property
Validation Focus
P2X3 SAR expansion
Succinimido motif for non-sulfonamide chemical space
P2X3 potency and selectivity profiling
Covalent probe development
Electrophilic warhead for cysteine targeting
Chemoproteomic target engagement assessment
CNS penetration studies
Elevated lipophilicity (clogP) vs. typical P2X3 chemotypes
Brain-to-plasma ratio and CNS target engagement
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